2-(Methylsulfonyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)aniline can be synthesized through several methods. One common approach involves the sulfonylation of aniline using sulfonyl chlorides or sulfonic acids. For instance, the reaction of aniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield this compound .
Another method involves the visible-light-mediated sulfonylation of aniline using sulfonyl fluorides. This approach offers mild reaction conditions and good efficiency, making it a valuable alternative for synthesizing sulfonylated anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in related compounds can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common reducing agents.
Substitution: Sulfonyl chlorides or sulfonic acids are used for sulfonylation reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted aniline derivatives.
Scientific Research Applications
2-(Methylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)aniline involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The aniline ring can undergo electrophilic aromatic substitution, affecting its binding to biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)aniline
- 2-(Phenylthio)aniline
- 4-(Methylthio)aniline
- 3-(Methylthio)aniline
Uniqueness
2-(Methylsulfonyl)aniline is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSRSVRJOXYXMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942788 | |
Record name | 2-(Methanesulfonyl)anilinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2987-49-7, 205985-95-1 | |
Record name | 2-(Methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2987-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2987-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55747 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methanesulfonyl)anilinato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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